METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines elements of chromen, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an amine derivative to form an amide intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic effects.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Another compound with a similar chromen structure but lacking the thiophene and phenyl groups.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen core but differ in their substituents, leading to different properties and applications.
Uniqueness
Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is unique due to its combination of chromen, thiophene, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21NO5S |
---|---|
Molecular Weight |
447.5g/mol |
IUPAC Name |
methyl 2-[(2-oxochromene-3-carbonyl)amino]-4-(4-propylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO5S/c1-3-6-15-9-11-16(12-10-15)19-14-32-23(21(19)25(29)30-2)26-22(27)18-13-17-7-4-5-8-20(17)31-24(18)28/h4-5,7-14H,3,6H2,1-2H3,(H,26,27) |
InChI Key |
XSYRVSBLSOFFAV-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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